molecular formula C23H18FNO4 B13502994 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid

Cat. No.: B13502994
M. Wt: 391.4 g/mol
InChI Key: KZFYQJZWGNDOAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc-protected amino acids and subsequent coupling reactions . The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity . The process is typically carried out under controlled conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-fluorophenyl)acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid is unique due to the presence of both the Fmoc and fluorophenyl groups. This combination imparts distinct chemical properties, making it valuable in peptide synthesis and other applications. The fluorophenyl group can enhance the compound’s stability and reactivity, while the Fmoc group provides a versatile protecting group for amines.

Properties

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

IUPAC Name

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoroanilino]acetic acid

InChI

InChI=1S/C23H18FNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27)

InChI Key

KZFYQJZWGNDOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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